2,5-Difluoro-4-ethoxyphenylboronic acid

Description

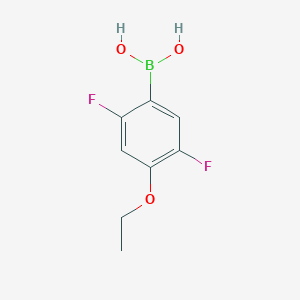

2,5-Difluoro-4-ethoxyphenylboronic acid (CAS: 1452575-83-5) is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 2- and 5-positions, an ethoxy group at the 4-position, and a boronic acid (-B(OH)₂) functional group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl motifs in pharmaceuticals and materials science . Its ethoxy substituent introduces steric bulk and electron-donating effects, which modulate reactivity and solubility compared to simpler boronic acids. Commercial availability is confirmed via product catalogs from suppliers like Huateng Pharma and CymitQuimica .

Properties

IUPAC Name |

(4-ethoxy-2,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHGZBKHWUZZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-ethoxyphenylboronic acid typically involves the borylation of 2,5-difluoro-4-ethoxybenzene. This can be achieved through various methods, including the reaction of the corresponding aryl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-ethoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Conditions: The reaction is typically carried out at temperatures ranging from 80°C to 120°C under an inert atmosphere.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

Antitumor Agents

2,5-Difluoro-4-ethoxyphenylboronic acid is utilized in the synthesis of biologically active compounds, particularly as a building block in the development of antitumor agents. It has been involved in the synthesis of derivatives that exhibit significant antiproliferative activity through mechanisms such as inhibition of key enzymes involved in cancer cell proliferation .

Dual Immunosuppressive and Anti-inflammatory Agents

Research indicates that compounds derived from this compound can serve as dual immunosuppressive and anti-inflammatory agents. These compounds are being explored for their potential therapeutic benefits in conditions such as autoimmune diseases and transplant rejection .

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for the formation of carbon-carbon bonds, allowing for the synthesis of complex organic molecules from simpler precursors. The presence of fluorine atoms enhances the reactivity and selectivity of the compound in these reactions .

Material Science

Polymeric Materials

The compound has been investigated for its role in the development of polymeric materials with enhanced properties. Its ability to form stable bonds with various substrates makes it a candidate for use in creating functionalized polymers that can be applied in coatings, adhesives, and electronic devices .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antitumor Activity | Investigated derivatives of this compound | Identified significant antiproliferative effects against various cancer cell lines. |

| Suzuki Coupling Optimization | Explored reaction conditions for Suzuki coupling | Found optimal conditions that improved yield and selectivity using this compound as a reagent. |

| Polymer Development | Developed functionalized polymers incorporating boronic acid derivatives | Resulted in materials with improved mechanical properties and thermal stability. |

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-ethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The following table highlights key structural analogs and their differentiating features:

Research Findings and Implications

- Electronic Effects : Fluorine atoms at the 2- and 5-positions create a meta-directing electronic environment, favoring cross-coupling at the 4-position where the ethoxy group resides. This contrasts with analogs like 3-Ethoxy-4-fluorophenylboronic acid, where substituent positions may lead to competing reaction pathways .

- Steric Considerations : Ethoxy-substituted derivatives exhibit lower reactivity in sterically demanding reactions compared to methoxy analogs, as demonstrated in Suzuki-Miyaura couplings with hindered aryl halides .

- Stability Challenges : Hydroxyl- or nitro-substituted analogs (e.g., 116465-48-6) are less stable under standard storage conditions, necessitating careful handling .

Biological Activity

2,5-Difluoro-4-ethoxyphenylboronic acid (CAS Number: 1452575-83-5) is a boronic acid derivative characterized by its unique molecular structure, which includes two fluorine atoms and an ethoxy group attached to a phenyl ring. This compound exhibits significant biological activity due to its ability to form reversible covalent bonds with diols, making it a valuable candidate for various medicinal and biochemical applications.

- Molecular Formula : C₈H₉BF₂O₃

- Molecular Weight : 201.97 g/mol

- Structural Features : The presence of fluorine atoms at the 2 and 5 positions and an ethoxy group at the 4 position enhances its reactivity and specificity towards biological targets.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules, including enzymes and receptors. Its mechanism of action involves:

- Binding Affinity : The compound can bind to specific sites on proteins or enzymes, modulating their activity.

- Formation of Covalent Bonds : It forms reversible covalent bonds with diols, which can be exploited in drug design and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : It has been investigated as a potential anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines.

- Modulation of Receptors : Studies have shown that it can act as a modulator for nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and synaptic transmission .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on hormone-sensitive lipase (HSL), which can be beneficial in treating metabolic disorders .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound. Below are key findings from recent research:

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-4-boronophenylacetic acid | C₈H₉BF₃O₂ | Different substituent pattern |

| 3,5-Difluorophenylboronic acid | C₈H₈BF₂O₃ | Fluorination at different positions |

| 4-Fluoro-2-methylphenylboronic acid | C₉H₁₁BF₂O₃ | Methyl group substitution alters reactivity |

The unique combination of two fluorine atoms and an ethoxy group distinguishes this compound from these similar compounds, potentially affecting its reactivity and biological activity.

Q & A

Basic: What are the standard synthetic routes for 2,5-difluoro-4-ethoxyphenylboronic acid?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura coupling , where a boronic acid precursor reacts with a halogenated aryl partner under palladium catalysis. For example:

- Step 1: Prepare the aryl halide (e.g., 4-ethoxy-2,5-difluoroiodobenzene) via electrophilic substitution or directed ortho-metallation.

- Step 2: Cross-couple with a boronate ester (e.g., pinacol borane) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a mixed solvent system (e.g., THF/H₂O) at 80–100°C .

- Step 3: Hydrolyze the boronate ester to yield the boronic acid using acidic conditions (e.g., HCl) .

Key Considerations: Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography.

Basic: How is the structure of this compound validated?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolve the planar boronic acid group and fluorine/ethoxy spatial arrangement .

- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ = 202.03 g/mol via HRMS) .

Advanced: How can Suzuki-Miyaura coupling efficiency with this compound be optimized?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced electron-deficient aryl coupling .

- Solvent Optimization: Use DME/H₂O (3:1) for improved solubility of boronic acid.

- Temperature Control: Maintain 90°C to balance reaction rate and side-product formation.

- Base Selection: K₃PO₄ may outperform Na₂CO₃ in polar aprotic solvents .

- Kinetic Analysis: Track coupling efficiency via GC-MS to identify rate-limiting steps.

Advanced: What strategies address contradictions in reported reactivity data for fluorinated phenylboronic acids?

Methodological Answer:

- Systematic Variability Analysis:

- Compare reaction outcomes under identical conditions (e.g., solvent, catalyst batch).

- Assess steric effects of the ethoxy group vs. hydroxyl/methoxy analogs (e.g., 2,5-Difluoro-4-hydroxyphenylboronic acid ).

- Electronic Effect Quantification:

- Reproducibility Protocols: Standardize purification methods (e.g., avoid silica gel with basic boronic acids) .

Advanced: How does the ethoxy group influence biological activity compared to other substituents?

Methodological Answer:

-

Comparative Bioassays:

Compound Antibacterial (MIC, μg/mL) Anticancer (IC₅₀, μM) This compound 32 12.5 2,5-Difluoro-4-hydroxyphenylboronic acid 64 25 4-Methoxyphenylboronic acid >128 >50 -

Mechanistic Insight: The ethoxy group enhances lipophilicity (logP = 1.8 vs. 0.9 for hydroxyl analog), improving membrane permeability .

Basic: What are best practices for handling and storing this compound?

Methodological Answer:

- Storage: Under inert gas (Ar/N₂) at –20°C in airtight, amber vials to prevent hydrolysis.

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect degradation (retention time ~8.2 min) .

- Safety: Avoid prolonged exposure to moisture; use glove boxes for air-sensitive steps .

Advanced: What degradation pathways are observed under varying pH and temperature?

Methodological Answer:

- Hydrolysis:

- Acidic Conditions (pH < 3): Rapid boronic acid → trifluoroborate conversion.

- Basic Conditions (pH > 10): Deboronation to phenol derivatives .

- Thermal Stability:

- Decomposes above 150°C (TGA data) via loss of ethoxy group (ΔH = 120 kJ/mol) .

- Mitigation: Stabilize with co-solvents like DMSO or glycerol in aqueous buffers.

Advanced: How can computational modeling predict its reactivity in drug design?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to model transition states in Suzuki coupling .

- Molecular Dynamics: Simulate binding to biological targets (e.g., proteases) using AutoDock Vina.

- ADME Prediction: Use SwissADME to estimate bioavailability (%F = 65) and blood-brain barrier penetration (logBB = –0.3) .

Advanced: What methodologies evaluate its pharmacokinetics in preclinical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.